molecular formula C13H21N3O3 B2444036 tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate CAS No. 2219407-34-6

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B2444036
CAS No.: 2219407-34-6
M. Wt: 267.329
InChI Key: CSSNAQBMCIBTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate: is a chemical compound that features a pyrazole ring substituted with a formyl group and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group . The reaction conditions often involve the use of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate include:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate is a chemical compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a tert-butyl group and a formyl group attached to the pyrazole ring, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

C12H18N2O3\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_3

This structure allows for various interactions with biological targets, making it an interesting candidate for medicinal chemistry.

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with specific enzymes and receptors. The formyl and carbamate groups may facilitate binding to nucleophilic sites on these targets, leading to modulation of their activity. This interaction can influence various biological pathways, including anti-inflammatory responses and enzyme inhibition.

Pharmacological Properties

Research has indicated that pyrazole derivatives exhibit a range of pharmacological properties:

  • Anti-inflammatory Activity: Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Effects: Some studies suggest that pyrazole derivatives possess antimicrobial properties, which could be useful in developing new antibiotics.
  • Anticancer Potential: Recent investigations have highlighted the anticancer activity of pyrazole-based compounds against various cancer cell lines, including lung, colorectal, and breast cancers .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Anticancer Research:
    • A study demonstrated that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
    • Another investigation found that certain pyrazole derivatives could inhibit tumor growth in vivo, suggesting their potential as anticancer agents .
  • Enzyme Inhibition:
    • Pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in inflammatory processes. For instance, some compounds showed IC50 values in the nanomolar range against p38 MAPK, a key regulator in inflammation .
  • Antimicrobial Activity:
    • Research has indicated that certain pyrazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique functional groups that may enhance its reactivity and biological activity:

Compound NameKey Functional GroupsNotable Activities
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-4-yl)carbamateCyano groupAnticancer
tert-Butyl (5-hydroxy-1-methyl-1H-pyrazol-4-yl)carbamateHydroxy groupAnti-inflammatory
tert-Butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamateFormyl groupAntimicrobial, anticancer

The presence of the formyl group in this compound allows for further functionalization, enhancing its potential use in drug development.

Properties

IUPAC Name

tert-butyl N-(1-tert-butyl-5-formylpyrazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-12(2,3)16-10(8-17)9(7-14-16)15-11(18)19-13(4,5)6/h7-8H,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSNAQBMCIBTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.